molecular formula C9H9FO3 B1330778 2-Fluoro-3,4-dimethoxybenzaldehyde CAS No. 37686-68-3

2-Fluoro-3,4-dimethoxybenzaldehyde

Cat. No. B1330778
CAS RN: 37686-68-3
M. Wt: 184.16 g/mol
InChI Key: UDBUQQVUWKHCAR-UHFFFAOYSA-N
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Description

2-Fluoro-3,4-dimethoxybenzaldehyde is a chemical compound that is part of the aromatic aldehydes family. It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzene ring, which also contains an aldehyde functional group. This compound is of interest due to its potential applications in various chemical syntheses and its role as an intermediate in the production of more complex molecules.

Synthesis Analysis

The synthesis of 2-Fluoro-3,4-dimethoxybenzaldehyde has been explored in research to improve yields and develop safer methods. A new synthesis route was reported, avoiding the use of hazardous chloromethylation, and instead employing a benzyne pathway for larger scale preparations. This method involved low-temperature lithiation followed by reaction with trimethyl borate and peroxide oxidation, and then methylation to introduce the necessary functional groups .

Molecular Structure Analysis

The molecular structure of related compounds, such as 2-fluorobenzaldehyde, has been studied using Fourier transform microwave (FTMW) spectroscopy. This technique allowed the observation of different rotamers of the molecule, providing insights into the bond lengths and the effects of the aldehyde group orientation on the benzene ring structure. Although not directly studying 2-Fluoro-3,4-dimethoxybenzaldehyde, these findings on similar molecules can give an indication of the structural characteristics that might be expected for this compound as well .

Chemical Reactions Analysis

2-Fluoro-3,4-dimethoxybenzaldehyde can participate in various chemical reactions due to its aldehyde group. For instance, it can be used as a precursor in the synthesis of other fluorinated aromatic compounds. The reactivity of the aldehyde group also allows it to be involved in derivatization reactions, such as those used in liquid chromatography to enhance the detection of aromatic aldehydes. In one study, a derivatization reagent was synthesized that reacts selectively with aromatic aldehydes to form fluorescent products, which could potentially include derivatives of 2-Fluoro-3,4-dimethoxybenzaldehyde .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-Fluoro-3,4-dimethoxybenzaldehyde are not detailed in the provided papers, the properties of similar fluorinated benzaldehydes have been investigated. These studies often focus on the synthesis and identification of the compounds, including their melting points and NMR analysis, which are crucial for confirming the structure and purity of the synthesized materials . Additionally, the presence of the fluorine atom and methoxy groups is likely to influence the compound's boiling point, solubility, and reactivity, which are important parameters in both its synthesis and application in further chemical reactions .

Scientific Research Applications

  • Scientific Field: Materials Science
  • Summary of the Application: The organic material 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline was synthesized, and a single crystal was grown using a slow evaporation technique . This material is of interest due to its potential applications in modern optical data storage, frequency mixing, holographic imaging, telecommunication, integrated optics, etc .
  • Methods of Application or Experimental Procedures: The single crystal of the organic material was grown by a slow evaporation technique . Single-crystal X-ray diffraction studies were conducted to determine the crystal structure . The optical property of the grown crystal was analyzed by UV–Vis–NIR studies . The thermal property of the grown crystal was analyzed by thermogravimetric (TG) and differential thermal analyses (DTA) . The third order nonlinear optical properties of the material were measured by the Z-scan technique using a 532 nm diode pumped continuous wave (CW) Nd:YAG laser .
  • Results or Outcomes: The grown 3,4-dimethoxybenzaldehyde-2,4-dinitroaniline single crystal belongs to the monoclinic system with the centrosymmetric space group P21/n . The photoluminescence (PL) studies show that the grown crystal has green color emission . The kinetic parameters such as the activation energy, frequency factor, entropy, enthalpy, and Gibbs-free energy were computed from TGA data using the Coats–Redfern method .

Future Directions

2-Fluoro-3,4-dimethoxybenzaldehyde may be used in the preparation of fluorine-containing 2,4,5-trisubstituted imidazole . It has potential applications in the synthesis of various organic compounds .

properties

IUPAC Name

2-fluoro-3,4-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-12-7-4-3-6(5-11)8(10)9(7)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBUQQVUWKHCAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)C=O)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30345310
Record name 2-Fluoro-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3,4-dimethoxybenzaldehyde

CAS RN

37686-68-3
Record name 2-Fluoro-3,4-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30345310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.0 g of 2-fluoro-3,4-dimethoxybenzyl alcohol and 5.0 g of manganese dioxide are heated under reflux for 1 hour together with 50 ml of benzene. The insoluble constituents are subsequently filtered while washing with methylene chloride. The filtrate is evaporated and the residue is recrystallized from methylene chloride/hexane. There is obtained 2-fluoro-3,4-dimethoxybenzaldehyde of m.p. 52°-54°.
Quantity
3 g
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reactant
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5 g
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catalyst
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50 mL
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solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DL Ladd, D Gaitanopoulos… - Synthetic Communications, 1985 - Taylor & Francis
In a previous paper 1 we reported the synthesis of 3-fluoro-veratrole (1) from fi-fluoroanisole via low temperature lithiation followed by reaction with trimethyl borate and peroxide …
Number of citations: 20 www.tandfonline.com
KL Kirk - The Journal of Organic Chemistry, 1976 - ACS Publications
3-Fluorotyramine, 3, 5-difluorotyramine, and 6-fluorodopamine were synthesized from ring-hydroxylated IV-tri-fluoroacetylphenethylamine precursors by sequences involving ring …
Number of citations: 76 pubs.acs.org
KL Kirk, D Cantacuzene, Y Nimitkitpaisan… - Journal of Medicinal …, 1979 - ACS Publications
2-Fluoro-, 5-fluoro-, and 6-fluorodimethoxybenzaldehydes were prepared by photochemical decomposition of the corresponding diazonium fluoroborates. The aldehydes were …
Number of citations: 106 pubs.acs.org
GK Robinson, GM Stephens, H Dalton, PJ Geary - Biocatalysis, 1992 - Taylor & Francis
Catechol and 3-methylcatechol were produced from benzene and toluene respectively using different mutants of Pseudomonas putida. P. putida 2313 lacked the extradiol cleavage …
Number of citations: 54 www.tandfonline.com

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